Cyanomethylcarbamic acid allyl ester
Description
Cyanomethylcarbamic acid allyl ester (CAS: Not explicitly listed; structurally related to "(1-Cyanobenzyl)carbamic acid allyl ester" in ) is a carbamate ester featuring an allyloxy group and a cyanomethyl substituent on the carbamate nitrogen. Its molecular formula is approximately C${12}$H${12}$N$2$O$2$ based on NMR data from . This compound is synthesized via a reaction involving allyl carbamate, benzaldehyde, trimethylsilyl cyanide, and BF$3$·OEt$2$, yielding a low 5% product . Its structural uniqueness lies in the combination of a reactive allyl ester and a polar nitrile group, making it useful as an intermediate in organic synthesis.
Properties
Molecular Formula |
C6H8N2O2 |
|---|---|
Molecular Weight |
140.14 g/mol |
IUPAC Name |
prop-2-enyl N-(cyanomethyl)carbamate |
InChI |
InChI=1S/C6H8N2O2/c1-2-5-10-6(9)8-4-3-7/h2H,1,4-5H2,(H,8,9) |
InChI Key |
RBJXEUBACPVYLJ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC(=O)NCC#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Carbamate Esters with Allyl Groups
Key Observations :
- Reactivity: The allyl group in this compound enables participation in allylic substitution or elimination reactions, similar to allyl acrylate . However, the nitrile group may confer distinct reactivity in nucleophilic additions or cyclizations.
- Yield : Its low synthesis yield contrasts with higher yields (~40–44%) for galacturonic acid-derived allyl esters synthesized via acid chlorides .
Carbamate vs. Non-Carbamate Allyl Esters
Key Observations :
- Carbamates like this compound are more hydrolytically labile than oxalate or sulfurous acid esters due to the carbamate’s susceptibility to nucleophilic attack .
Comparison :
- This compound’s synthesis is less efficient than other allyl esters due to competing side reactions in multi-component systems.
Physical and Spectral Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
